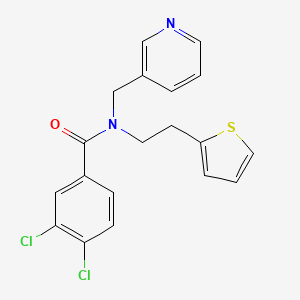

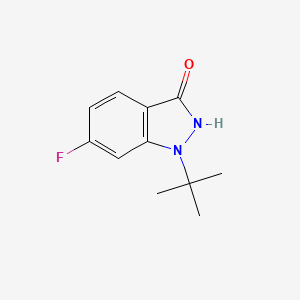

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime”, there are related compounds that have been synthesized. For instance, the synthesis of novel 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles as potential antimicrobial agents has been reported . Another study discusses the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine .Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Imidazole derivatives, including those structurally related to 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, play a crucial role in modern drug discovery due to their wide range of biological activities. These compounds are known for their significant pharmacological potentials, such as antimicrobial, anticancer, and antioxidant activities. Their versatility in chemical modifications allows for the development of new drugs with improved efficacy and reduced side effects (Yellasubbaiah et al., 2021).

Metal-Ion Sensing and Photoluminescence

Imidazole derivatives have been identified as excellent candidates for developing chemosensors due to their high photoluminescent quantum yield and thermal stability. These properties make them suitable for detecting metal ions, showcasing the compound's potential application in environmental monitoring and analytical chemistry (Sharma et al., 2022).

Antioxidant Capacity

Studies have explored the antioxidant capacity of imidazole derivatives, indicating their potential in mitigating oxidative stress-related damage. This activity is crucial for developing therapeutic agents aimed at diseases where oxidative stress plays a significant role, such as neurodegenerative diseases and cancer (Ilyasov et al., 2020).

Antimicrobial and Antifungal Applications

Imidazole derivatives are well-known for their antimicrobial properties. They are used as key ingredients in manufacturing antifungal drugs, highlighting their importance in addressing drug-resistant microbial infections. The ability of these compounds to inhibit the growth of fungi and bacteria underscores their significance in pharmaceutical applications (American Journal of IT and Applied Sciences Research, 2022).

Mechanism of Action

Target of Action

The primary target of the compound 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is the V600E-BRAF kinase . This protein target is involved in various types of human cancers .

Mode of Action

The this compound interacts with its target, the V600E-BRAF kinase, through a process that involves virtual docking screening . The compound shows favorable interactions with the V600E-BRAF target, indicating a potential inhibitory effect .

Biochemical Pathways

The action of this compound on the V600E-BRAF kinase affects the MAPK pathway . This pathway is often amplified in cancers and contributes to oncogenesis .

Pharmacokinetics

The compound has shown promising pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of the V600E-BRAF kinase . This inhibition could potentially disrupt the MAPK pathway, thereby affecting the growth and proliferation of cancer cells .

Biochemical Analysis

Biochemical Properties

It is known that imidazole derivatives can interact with various enzymes and proteins

Cellular Effects

It is speculated that like other imidazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime involves the reaction of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-(1H-imidazol-2-yl)-1-phenyl-ethanone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-(1H-imidazol-2-yl)-1-phenyl-ethanone in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with a suitable solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime." ] } | |

CAS No. |

851288-59-0 |

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |

InChI |

InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13) |

InChI Key |

WDKJZPYRHWUAOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)

![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)

![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)

![4-(4-Propan-2-yloxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)

![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2574955.png)